BU224 vs. BU226: Superior I₂/I₁ Imidazoline Receptor Selectivity
In a direct comparison of the BU series using radioligand binding assays on rabbit brain membranes, BU224 (2‑(4,5‑dihydroimidazol‑2‑yl)‑quinoline) demonstrated a Ki of 2.1 nM at I₂ receptors and 832‑fold selectivity for I₂ over I₁ sites. The structural analog BU226 (2‑(4,5‑dihydroimidazol‑2‑yl)‑isoquinoline) exhibited slightly higher affinity at I₂ (Ki = 1.4 nM) but substantially lower I₂/I₁ selectivity (380‑fold) [1]. This trade‑off means BU224 provides cleaner discrimination between I₂ and I₁ populations in tissues where both subtypes co‑exist.
| Evidence Dimension | Imidazoline I₂ receptor binding affinity (Ki) and I₂/I₁ selectivity ratio |
|---|---|
| Target Compound Data | Ki(I₂) = 2.1 nM; Selectivity I₂/I₁ = 832‑fold |
| Comparator Or Baseline | BU226: Ki(I₂) = 1.4 nM; Selectivity I₂/I₁ = 380‑fold |
| Quantified Difference | BU226 has 1.5× higher I₂ affinity, but BU224 exhibits 2.2× higher I₂/I₁ selectivity |
| Conditions | Radioligand binding assay using [³H]clonidine (I₁) and [³H]idazoxan (I₂) on rabbit brain membranes |
Why This Matters
When I₁ receptor co‑activation must be excluded (e.g., in cardiovascular or CNS studies where I₁ receptors mediate blood‑pressure effects), BU224's 2.2‑fold better I₂/I₁ discrimination reduces confounding signals.
- [1] Hudson AL, Gough R, Tyacke R, Lione L, Lalies M, Lewis J, Husbands S, Knight P, Murray F, Hutson P, Nutt DJ. Novel selective compounds for the investigation of imidazoline receptors. Ann N Y Acad Sci. 1999;881:81-91. View Source
